Cas no 930769-52-1 ((R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE)

(R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
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- EN300-6737786
- (3R)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride
- SCHEMBL7594743
- 930769-52-1
- (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride
- (R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE
- (3R)-3-(3-Chlorophenyl)-β-alanine hydrochloride
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- Inchi: 1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
- InChI Key: VYUOMANELHODNB-DDWIOCJRSA-N
- SMILES: [C@@H](C1C=CC=C(Cl)C=1)(N)CC(=O)O.Cl
Computed Properties
- Exact Mass: 235.0166840g/mol
- Monoisotopic Mass: 235.0166840g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
(R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6737786-2.5g |
(3R)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride |
930769-52-1 | 95% | 2.5g |
$140.0 | 2023-05-30 | |
Enamine | EN300-6737786-0.1g |
(3R)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride |
930769-52-1 | 95% | 0.1g |
$27.0 | 2023-05-30 | |
Enamine | EN300-6737786-0.25g |
(3R)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride |
930769-52-1 | 95% | 0.25g |
$40.0 | 2023-05-30 | |
Enamine | EN300-6737786-1.0g |
(3R)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride |
930769-52-1 | 95% | 1g |
$80.0 | 2023-05-30 | |
1PlusChem | 1P028MLQ-100mg |
(3R)-3-amino-3-(3-chlorophenyl)propanoicacidhydrochloride |
930769-52-1 | 95% | 100mg |
$93.00 | 2024-04-20 | |
Aaron | AR028MU2-5g |
(3R)-3-amino-3-(3-chlorophenyl)propanoicacidhydrochloride |
930769-52-1 | 95% | 5g |
$355.00 | 2024-07-18 | |
1PlusChem | 1P028MLQ-50mg |
(3R)-3-amino-3-(3-chlorophenyl)propanoicacidhydrochloride |
930769-52-1 | 95% | 50mg |
$83.00 | 2024-04-20 | |
Aaron | AR028MU2-500mg |
(3R)-3-amino-3-(3-chlorophenyl)propanoicacidhydrochloride |
930769-52-1 | 95% | 500mg |
$107.00 | 2025-02-16 | |
1PlusChem | 1P028MLQ-5g |
(3R)-3-amino-3-(3-chlorophenyl)propanoicacidhydrochloride |
930769-52-1 | 95% | 5g |
$348.00 | 2024-04-20 | |
1PlusChem | 1P028MLQ-10g |
(3R)-3-amino-3-(3-chlorophenyl)propanoicacidhydrochloride |
930769-52-1 | 95% | 10g |
$581.00 | 2024-04-20 |
(R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE Related Literature
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on (R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE
Research Brief on (R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE (CAS: 930769-52-1)
The compound (R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE (CAS: 930769-52-1) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications as a chiral building block and intermediate in drug synthesis. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses, particularly in neurological and psychiatric disorders.
A 2023 study published in the *Journal of Medicinal Chemistry* explored the enantioselective synthesis of this compound, highlighting its role as a key intermediate in the production of GABAB receptor agonists. The research demonstrated that the (R)-enantiomer exhibits higher binding affinity compared to its (S)-counterpart, suggesting its importance in the development of novel neuroactive drugs. The study utilized advanced chiral HPLC techniques to achieve high enantiomeric purity (>99%), which is critical for pharmacological applications.
Further investigations into the pharmacological profile of (R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE have revealed its potential as a modulator of neurotransmitter systems. A 2022 paper in *Neuropharmacology* reported that this compound acts as a selective agonist for GABAB receptors, which are implicated in conditions such as anxiety, depression, and epilepsy. The study employed in vitro and in vivo models to demonstrate its efficacy in reducing neuronal excitability, supporting its potential as a therapeutic agent.
In addition to its neurological applications, recent research has also explored the compound's role in metabolic disorders. A 2023 preprint on *bioRxiv* investigated its effects on insulin signaling pathways, suggesting that it may enhance glucose uptake in skeletal muscle cells. While these findings are preliminary, they open new avenues for research into metabolic diseases such as diabetes.
The synthesis and scalability of (R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE remain areas of active research. A 2024 study in *Organic Process Research & Development* presented a cost-effective and environmentally friendly synthesis route using biocatalysis, which could facilitate its large-scale production for pharmaceutical use. The study reported a yield of 85% with minimal waste generation, addressing one of the key challenges in the industrial application of chiral compounds.
In conclusion, (R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE (CAS: 930769-52-1) represents a promising compound with diverse applications in drug development. Its enantioselective synthesis, pharmacological properties, and potential therapeutic benefits underscore its importance in chemical biology and pharmaceutical research. Future studies should focus on clinical validation and optimization of its synthesis to fully realize its therapeutic potential.
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